Nitrile vs. Carboxylic Acid at Position 3: TPSA, LogP, and Hydrogen-Bonding Profile Differentiation
The 3-nitrile group in 4-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile confers a lower topological polar surface area (TPSA = 54.3 Ų) and a moderate computed logP (XLogP3 = 0.9) compared to the corresponding 3-carboxylic acid analog, which is predicted to have TPSA ≈ 78–80 Ų and XLogP3 ≈ 0.2–0.5 [1][2]. The nitrile contributes only as a hydrogen-bond acceptor (HBA count = 4), whereas the carboxylic acid introduces an additional hydrogen-bond donor (total HBD = 2) and a fifth HBA [1]. This difference is critical for CNS drug design, where TPSA values below 60–70 Ų and HBD count ≤1 are associated with improved blood-brain barrier permeation [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 54.3 Ų; HBD = 1; XLogP3 = 0.9 |
| Comparator Or Baseline | 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid: TPSA ≈ 78–80 Ų (estimated per fragment addition of -COOH vs. -CN); HBD = 2; XLogP3 ≈ 0.2–0.5 |
| Quantified Difference | ΔTPSA ≈ -24 to -26 Ų; ΔHBD = -1; ΔXLogP3 ≈ +0.4 to +0.7 |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) and standard fragment-based estimation methods [1][2]. |
Why This Matters
For CNS-targeted or cell-permeable probe design, the nitrile analog offers a meaningfully lower TPSA and reduced HBD count relative to the acid, predicting superior passive membrane permeability.
- [1] PubChem. Compound Summary for CID 121199404: 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1367005-89-7 (accessed 2026-04-28). View Source
- [2] PubChem. Compound Summary for 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid (CID estimated). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [3] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541. View Source
